molecular formula C17H27N3O B11337008 2-Ethyl-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one

2-Ethyl-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one

Cat. No.: B11337008
M. Wt: 289.4 g/mol
InChI Key: RCKWMWBHTXXSRI-UHFFFAOYSA-N
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Description

2-Ethyl-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Substitution with Pyridine: The piperazine intermediate is then reacted with 2-bromoethylpyridine under basic conditions to introduce the pyridine moiety.

    Addition of the Ethyl Group: The final step involves the alkylation of the piperazine derivative with ethyl bromide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Pharmacological Research: It is investigated for its potential effects on the central nervous system and its ability to modulate neurotransmitter activity.

    Industrial Applications: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol): This compound contains a similar pyridine moiety but differs in the presence of an oxadiazole ring.

    2-(pyridin-2-yl)pyrimidine: Another compound with a pyridine ring, but with a pyrimidine core instead of a piperazine ring.

Uniqueness

2-Ethyl-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one is unique due to its specific combination of a piperazine ring with a pyridine moiety and an ethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

2-ethyl-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C17H27N3O/c1-3-15(4-2)17(21)20-13-11-19(12-14-20)10-8-16-7-5-6-9-18-16/h5-7,9,15H,3-4,8,10-14H2,1-2H3

InChI Key

RCKWMWBHTXXSRI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)CCC2=CC=CC=N2

Origin of Product

United States

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